4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-1-propylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-2-5-13-6-12-8-7(13)3-4-11-9(8)10/h3-4,6H,2,5H2,1H3 |
InChI Key |
CDSFJRQNNMSCJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyridine-2-carbaldehyde with propylamine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating the mixture in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is central to derivatization efforts:
Mechanistic Insight :
-
The electron-deficient pyridine ring activates the C–Cl bond for substitution.
-
Propyl substituent stabilizes intermediates via steric shielding, reducing side reactions .
Cyclization and Ring Formation
The compound serves as a precursor for fused heterocycles via cyclocondensation:
Key Observations :
-
One-pot tandem SNAr-reduction-cyclization sequences improve efficiency (90% yields) .
-
Aromatic aldehydes with electron-withdrawing groups accelerate cyclization rates .
Cross-Coupling Reactions
Transition-metal-catalyzed couplings enable functionalization at the imidazole ring:
Functional Group Transformations
The imidazole nitrogen and propyl chain support further modifications:
| Reaction | Reagents | Outcome | Significance |
|---|---|---|---|
| Alkylation | NaHMDS, alkyl halides, THF, –78°C | N-Alkylated imidazoles (88–92%) | Enhanced lipophilicity for CNS-targeting drug candidates. |
| Oxidation | mCPBA, CH2Cl2, 0°C | Imidazole N-oxide (65%) | Increased polarity for solubility optimization. |
Comparative Reactivity Table
A comparison of reaction sites and their accessibility:
Mechanistic Pathways
-
SNAr Mechanism :
-
Cyclization Mechanism :
Industrial and Pharmacological Relevance
Scientific Research Applications
4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Imidazo[4,5-c]pyridine Derivatives
Alkyl Chain Modifications
Halogen and Functional Group Variations
Key Insight : Halogen substitution (Cl, Br, F) influences electronic properties and binding affinity. For example, bromine’s larger atomic radius may improve π-π stacking, while fluorine enhances stability .
Ring Position Isomerism: [4,5-c] vs. [4,5-b] Pyridine Derivatives
Key Insight : The imidazo[4,5-c]pyridine scaffold is preferred in some syntheses due to reduced desulfonylation risks compared to [4,5-b] isomers .
Kinase Inhibitor Development
Biological Activity
4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development. The structure of this compound includes a fused imidazole and pyridine ring, which contributes to its diverse pharmacological properties.
- Molecular Formula : C₈H₈ClN₃
- Molecular Weight : 185.62 g/mol
- Structural Characteristics : The presence of the chlorine atom at the fourth position of the imidazole ring and a propyl group at the first position enhances its biological activity.
Enzyme Inhibition
Research indicates that compounds within the imidazo[4,5-c]pyridine class exhibit inhibitory effects on various cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine may influence the pharmacokinetics of co-administered drugs.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Although specific data on 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine is limited, related compounds in the imidazopyridine family have shown significant activity against various bacterial and fungal strains.
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridines is often linked to their structural features. The substitution pattern on the imidazole and pyridine rings can significantly impact their potency and selectivity as enzyme inhibitors or antimicrobial agents. For instance:
- Chlorine Substitution : The presence of chlorine at the 4-position often enhances lipophilicity and binding affinity to target enzymes.
- Alkyl Chain Variations : Different alkyl groups can modulate solubility and metabolic stability.
Case Study 1: CYP1A2 Inhibition
In a study examining various imidazopyridines, it was found that 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine inhibited CYP1A2 with an IC50 value indicative of moderate potency. This finding suggests potential applications in managing drug interactions in polypharmacy scenarios.
Case Study 2: Antimicrobial Activity
Another investigation into related compounds demonstrated that certain imidazopyridine derivatives exhibited significant antifungal activity against Candida albicans. While specific data for 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine is not yet available, its structural similarities suggest it could exhibit comparable effects.
Data Table: Biological Activities of Imidazo[4,5-c]pyridine Derivatives
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursor pyridine derivatives with imidazole moieties. Key steps include:
- Chlorination: Introducing chlorine at the 4-position using POCl₃ or PCl₅ under reflux conditions.
- Alkylation: Propyl group introduction via nucleophilic substitution (e.g., using 1-bromopropane and a base like K₂CO₃ in DMF).
Reaction temperature, solvent polarity, and stoichiometry critically affect yield and purity. For example, excess alkylating agents may lead to byproducts like N7-propyl isomers. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .
Q. How can NMR and IR spectroscopy be utilized to confirm the structure and purity of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine?
Methodological Answer:
- ¹H/¹³C NMR: The propyl group’s methyl protons (δ ~0.9–1.1 ppm) and methylene protons (δ ~1.6–1.8 ppm) distinguish it from other alkylated isomers. Chlorine’s inductive effect deshields adjacent carbons (C4: δ ~145–150 ppm).
- IR Spectroscopy: The C-Cl stretch appears at 550–650 cm⁻¹, while aromatic C-H bending modes for the fused imidazo-pyridine system occur at 1500–1600 cm⁻¹.
- Cross-Validation: Compare experimental data with DFT-calculated vibrational spectra (B3LYP/6-31G(d,p)) to resolve ambiguities in tautomerism or substituent positioning .
Advanced Research Questions
Q. How does the position of the chlorine substituent affect the electronic properties and reactivity of imidazo[4,5-c]pyridine derivatives, as studied through DFT calculations?
Methodological Answer: DFT studies (e.g., B3LYP/6-31G(d,p)) reveal that chlorine at the 4-position:
- Electron-Withdrawing Effect: Reduces electron density at N1 and C5, making these sites more electrophilic.
- Reactivity Trends: Enhances susceptibility to nucleophilic substitution at C4 but stabilizes the ring against electrophilic attacks.
- Tautomerism: Chlorine’s electronegativity favors the 1H-tautomer over 3H-forms due to resonance stabilization. Computational models must account for solvent effects (PCM method) and basis set selection to match experimental X-ray/NMR data .
Q. What experimental strategies can resolve contradictions in reported biological activities of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine derivatives across different studies?
Methodological Answer: Contradictions often arise from:
- Isomer Impurities: Use HPLC-MS to verify purity and quantify N1 vs. N3 alkylation byproducts.
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (e.g., 7.4 vs. 6.8) to minimize variability in IC₅₀ measurements.
- Structural Analogues: Compare activity with positional isomers (e.g., 7-chloro derivatives) to isolate substituent-specific effects.
For example, 4-chloro derivatives show higher kinase inhibition than 7-chloro analogues due to better active-site π-π stacking .
Q. How do reaction conditions influence isomer ratios in glycosylation or alkylation of imidazo[4,5-c]pyridine derivatives?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor N1 alkylation, while non-polar solvents (toluene) may promote N3 substitution.
- Catalysis: Lewis acids (e.g., ZnCl₂) direct regioselectivity by coordinating to pyridine nitrogen, enhancing N1 reactivity.
- Temperature: Higher temperatures (80–100°C) increase kinetic control, favoring minor isomers, while lower temperatures favor thermodynamic products.
For instance, ribofuranosyl chloride reactions yield 75% N1 product at 60°C but shift to 60% N3 product at 100°C due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
